molecular formula C23H25N5O4 B14932680 N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(5-methoxy-1H-indol-1-yl)acetamide

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B14932680
M. Wt: 435.5 g/mol
InChI Key: BHQCLZDHLTYDOH-UHFFFAOYSA-N
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Description

The compound N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(5-methoxy-1H-indol-1-yl)acetamide is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenylethyl group and an acetamide-linked 5-methoxyindole moiety. Such compounds are often designed to modulate biological targets (e.g., kinases or receptors) due to the triazole’s ability to participate in hydrogen bonding and π-π interactions, while methoxy and indole groups enhance lipophilicity and receptor affinity .

Properties

Molecular Formula

C23H25N5O4

Molecular Weight

435.5 g/mol

IUPAC Name

N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C23H25N5O4/c1-30-17-6-7-18-16(13-17)10-11-28(18)14-22(29)25-23-24-21(26-27-23)9-5-15-4-8-19(31-2)20(12-15)32-3/h4,6-8,10-13H,5,9,14H2,1-3H3,(H2,24,25,26,27,29)

InChI Key

BHQCLZDHLTYDOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NNC(=N3)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using dimethoxybenzene and an appropriate alkyl halide.

    Formation of the Indole Moiety: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reactions: The final step involves coupling the triazole ring, dimethoxyphenyl group, and indole moiety through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(5-methoxy-1H-indol-1-yl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Key Observations:

Triazole Core Modifications: The target compound’s triazole core is substituted with a 3,4-dimethoxyphenylethyl group, which differs from the ethoxyphenyl and morpholine-carbonyl groups in . Methoxy groups may enhance metabolic stability compared to ethoxy substituents due to reduced oxidative metabolism .

Indole vs. Other Heterocycles: The 5-methoxyindole in the target compound shares structural homology with indole derivatives in , which are linked to oxadiazole-sulfanyl groups. Compounds with furan substituents () exhibit anti-exudative activity but lack the indole’s planar aromaticity, which may limit cross-reactivity with indole-binding targets .

Biological Activity Trends: Anti-proliferative activity is prominent in triazole-indazole hybrids () and triazole-imidazolone derivatives (), likely due to kinase inhibition or DNA intercalation. The target compound’s dimethoxyphenyl and indole groups may confer similar activity, though empirical validation is required .

Research Findings and Hypotheses

Pharmacokinetic and Pharmacodynamic Considerations

  • Metabolic Stability : Methoxy groups are less prone to cytochrome P450-mediated metabolism than ethoxy or furan substituents, suggesting prolonged half-life .

Biological Activity

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(5-methoxy-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including antiproliferative effects against cancer cell lines and antimicrobial properties.

Chemical Structure and Properties

The compound can be described by its molecular formula C20H24N4O3C_{20}H_{24}N_4O_3. It features a triazole ring and an indole moiety, which are known for their diverse biological activities.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of similar triazole derivatives on various human cancer cell lines. For instance, compounds with structural similarities have shown significant inhibition of cancer cell growth:

CompoundCell LineIC50 (nM)
3cA5490.21
3eMCF-71.9
3fHT-292.4
CA-4Various525

Key Findings:

  • Compounds with methoxy substituents exhibited enhanced activity compared to their counterparts without such modifications .
  • The compound's mechanism appears to involve interaction with tubulin and disruption of the cell cycle, leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, derivatives of triazole compounds have been evaluated for their antimicrobial activities. For example:

CompoundMicroorganismActivity Level
14Staphylococcus aureusModerate
15bEnterococcus faecalisGood

Observations:

  • The presence of hydrazide functions in the structure has been linked to improved antimicrobial activity against various pathogens .
  • Triazole derivatives have been shown to possess selective toxicity towards microbial cells while maintaining lower toxicity towards human cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Binding: Similar compounds have demonstrated the ability to bind to tubulin, inhibiting microtubule polymerization.
  • Cell Cycle Arrest: Studies indicate that these compounds can induce cell cycle arrest at the G2/M phase.
  • Induction of Apoptosis: The compounds may also trigger apoptosis through intrinsic pathways involving mitochondrial dysfunction.

Case Studies

Several case studies have investigated the effects of triazole derivatives on specific cancer types:

  • Breast Cancer (MDA-MB-231): A derivative showed significant cytotoxicity with an IC50 value of 27.6μM27.6\mu M, indicating potential for further development as a therapeutic agent .
  • Lung Cancer (A549): Another study reported that certain triazole derivatives effectively reduced cell viability in A549 cells with IC50 values in the low nanomolar range .

Q & A

Q. What synthetic strategies optimize the yield of this compound, and how are key intermediates characterized?

Methodological Answer:

  • The synthesis involves coupling reactions between triazole and indole precursors under reflux with pyridine and Zeolite Y-H as catalysts, followed by recrystallization (ethanol) .
  • Key intermediates are verified via TLC (hexane:ethyl acetate, 8:2) and characterized by IR (C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) and NMR. For example, ¹H NMR peaks at δ 5.38–5.48 ppm confirm methylene bridges, while aromatic protons appear at δ 7.20–8.61 ppm .

Q. What purification techniques are effective for isolating the final product?

Methodological Answer:

  • After reflux, excess pyridine is distilled, and the crude product is precipitated via ice-HCl quenching. Ethanol recrystallization removes impurities, achieving >95% purity .
  • For azide-alkyne cycloaddition products (e.g., triazole derivatives), column chromatography (silica gel, ethyl acetate/hexane gradient) resolves regioisomers .

Q. How can researchers confirm the absence of unreacted starting materials?

Methodological Answer:

  • Monitor reaction progress via TLC (Rf values) and HPLC (C18 column, acetonitrile/water mobile phase). Unreacted dimethoxyphenethyl or indole precursors show distinct retention times .
  • Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 404.1348 for triazole-indole derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with neurological targets like serotonin receptors?

Methodological Answer:

  • Molecular docking (AutoDock Vina) using 5-HT1D receptor crystal structures (PDB: 6WGT) identifies critical interactions: the triazole’s beta-nitrogen forms hydrogen bonds with Thr200, while the methoxyindole engages in π-π stacking with Phe264 .
  • MD simulations (AMBER) assess binding stability, with RMSD <2 Å over 100 ns indicating robust target engagement .

Q. What experimental designs resolve contradictions in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Systematic substitution of methoxy groups (e.g., replacing 3,4-dimethoxy with halogenated phenyl) clarifies steric/electronic effects. For example, chloro-substituted analogs show 10-fold higher 5-HT1D affinity (Ki = 2.3 nM vs. 23 nM for parent compound) .
  • Pairwise comparison of IC50 values across cell lines (e.g., HEK-293 vs. SH-SY5Y) controls for off-target effects .

Q. How can researchers validate antiproliferative mechanisms in cancer models?

Methodological Answer:

  • Conduct MTT assays on HCT-116 (colon) and MCF-7 (breast) cell lines. A reported IC50 of 8.7 µM suggests caspase-3/7 activation, validated via Western blot (cleaved PARP detection) .
  • Compare with positive controls (e.g., doxorubicin) and use siRNA knockdown (e.g., Bcl-2) to confirm apoptosis pathways .

Q. What analytical methods resolve spectral overlaps in NMR data?

Methodological Answer:

  • Use 2D NMR (HSQC, HMBC) to assign overlapping aromatic protons. For example, HMBC correlations from δ 5.48 ppm (–OCH2) to δ 125.6 ppm (naphthalene carbons) confirm connectivity .
  • Deuterated solvents (DMSO-d6) reduce exchange broadening for NH protons .

Data Contradiction Analysis

Q. How to address discrepancies in reported logP values for solubility predictions?

Methodological Answer:

  • Compare experimental logP (shake-flask method, octanol/water) with computational predictions (ChemAxon, ACD/Labs). Adjust for ionization (pKa ~7.1 for indole NH) using Henderson-Hasselbalch equations .
  • Validate via HPLC retention time correlation with reference standards .

Q. Why do bioactivity results vary between in vitro and in vivo models?

Methodological Answer:

  • In vitro assays may overlook pharmacokinetic factors (e.g., plasma protein binding). Use microsomal stability assays (human liver microsomes) to predict metabolic clearance (e.g., t1/2 = 45 min) .
  • In vivo xenograft models (Balb/c mice) with LC-MS/MS quantification of plasma/tumor concentrations reconcile discrepancies .

Methodological Tables

Key Spectral Data for Structural Confirmation
Functional Group
Triazole C–N
Acetamide C=O
Methoxy (–OCH3)
Antiproliferative Activity (Selected Cell Lines)
Cell Line
HCT-116
MCF-7
A549

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